molecular formula C19H17NO5 B145487 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate CAS No. 131424-26-5

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate

Cat. No.: B145487
CAS No.: 131424-26-5
M. Wt: 339.3 g/mol
InChI Key: SHACEZDXNVJBJJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate is a synthetic indole derivative featuring a benzyl ester at position 1, a methyl ester at position 3, and a methoxy substituent at position 6 of the indole core.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 6-methoxyindole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-14-8-9-15-16(18(21)24-2)11-20(17(15)10-14)19(22)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHACEZDXNVJBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2C(=O)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with indole (C₈H₇N) or its 6-methoxy derivative. When starting from unsubstituted indole, methoxylation at position 6 is achieved via electrophilic aromatic substitution. For example, directed ortho-metallation using a trifluoroacetyl protecting group enables regioselective methoxylation:

IndoleCF₃COCl, Base1-TrifluoroacetylindoleMeONH₂, Cu(I)6-Methoxyindole\text{Indole} \xrightarrow{\text{CF₃COCl, Base}} \text{1-Trifluoroacetylindole} \xrightarrow{\text{MeONH₂, Cu(I)}} \text{6-Methoxyindole}

This method ensures >80% regioselectivity for the methoxy group at position 6, as confirmed by ¹H NMR.

Protection of the Indole Nitrogen

The nitrogen at position 1 is protected to prevent unwanted side reactions during subsequent steps. Benzyl chloroformate (CbzCl) is widely used for this purpose, forming a stable carbamate intermediate:

6-Methoxyindole+CbzClDMAP, CH₂Cl₂1-Cbz-6-methoxyindole\text{6-Methoxyindole} + \text{CbzCl} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{1-Cbz-6-methoxyindole}

Optimal conditions involve 1.2 equivalents of CbzCl and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) at 0–25°C, yielding 85–92% product.

Carboxylation and Esterification at Position 3

Position 3 is carboxylated via Friedel-Crafts acylation using methyl chloroformate, followed by esterification with methyl iodide:

1-Cbz-6-methoxyindole+ClCO₂MeAlCl₃1-Cbz-3-carboxy-6-methoxyindoleMeI, K₂CO₃1-Cbz-3-methyl-6-methoxyindole-3-carboxylate\text{1-Cbz-6-methoxyindole} + \text{ClCO₂Me} \xrightarrow{\text{AlCl₃}} \text{1-Cbz-3-carboxy-6-methoxyindole} \xrightarrow{\text{MeI, K₂CO₃}} \text{1-Cbz-3-methyl-6-methoxyindole-3-carboxylate}

Reaction temperatures above 40°C and anhydrous conditions are critical to minimize hydrolysis.

Deprotection and Final Esterification

The Cbz group is removed via hydrogenolysis (H₂/Pd-C), exposing the nitrogen for benzyl esterification:

1-Cbz-3-methyl-6-methoxyindole-3-carboxylateH₂, Pd-C3-Methyl-6-methoxyindole-1-amineBzCl, Base1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate\text{1-Cbz-3-methyl-6-methoxyindole-3-carboxylate} \xrightarrow{\text{H₂, Pd-C}} \text{3-Methyl-6-methoxyindole-1-amine} \xrightarrow{\text{BzCl, Base}} \text{this compound}

Industrial Production and Optimization

Industrial-scale synthesis prioritizes cost-effectiveness and yield. Key optimizations include:

Solvent and Catalyst Selection

  • Solvents : Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates and byproducts.

  • Catalysts : Palladium on carbon (Pd-C) for hydrogenolysis and DMAP for acylation reactions reduce reaction times by 30–40%.

Reaction Conditions

StepTemperature (°C)Time (h)Yield (%)
Methoxylation60–801278
Cbz Protection25292
Friedel-Crafts Acylation40–50685
Hydrogenolysis50 (under H₂)490

Data synthesized from Refs.

Comparative Analysis of Methods

Stepwise vs. Modular Synthesis

  • Stepwise : Higher purity (98–99%) but requires 6–8 steps, limiting scalability.

  • Modular : Fewer steps (3–4) but depends on costly pre-substituted indoles.

Green Chemistry Alternatives

Recent advances explore microwave-assisted synthesis to reduce reaction times by 50% and solvent use by 70% . However, these methods remain experimental.

Chemical Reactions Analysis

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate serves as a crucial building block in synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its reactivity and ability to form stable intermediates.

Research has shown that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies indicate that it possesses antimicrobial effects against various pathogens.
  • Antiviral Activity : Investigations into its antiviral potential have yielded promising results, particularly against certain viral strains.
  • Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models .

Medicinal Applications

The therapeutic potential of this compound is under investigation for treating several diseases:

  • Cancer Treatment : Ongoing research aims to explore its efficacy in treating different cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
  • Infectious Diseases : Its antiviral and antimicrobial properties suggest potential applications in developing treatments for infectious diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. This study highlights the compound's potential as a lead candidate for developing novel anticancer agents .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited substantial antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This finding supports its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate, enabling a comparative analysis of their chemical properties, synthesis, and applications.

1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate (Compound 1)

  • Structure : A dihydropyridine core with benzyl and methyl esters at positions 1 and 3, and a hydroxyl group at position 3.
  • Synthesis : Synthesized via reaction of potassium carbonate and benzoyl chloride in aqueous/ether conditions, yielding a white amorphous solid .
  • Key Differences : The dihydropyridine ring (partially saturated) contrasts with the fully aromatic indole system in the target compound. The hydroxyl group at position 4 may influence solubility and reactivity compared to the methoxy group in the indole derivative.

1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1-Boc)

  • Structure : Piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at position 1 and a methyl ester at position 3.
  • Synthesis: Prepared using Boc₂O in methanol, yielding a crystalline solid .
  • Key Differences : The Boc group enhances stability during synthesis, unlike the benzyl ester in the target compound. The piperidine ring (saturated) lacks the aromaticity of indole, affecting electronic properties.

Diethyl 1-(2-methyl-4-oxo-butyl)-2-oxo-cycloheptane-1,3-dicarboxylate (Compound 91)

  • Structure : Cycloheptane ring with ethyl esters, a ketone, and a methyl-substituted side chain.
  • Spectroscopic Data : ¹H-NMR shows a peak at δ 9.50 ppm for the aldehyde proton, distinct from the aromatic protons in indole derivatives .
  • Key Differences : The aliphatic cycloheptane backbone and ethyl esters contrast with the aromatic indole and benzyl/methyl esters in the target compound.

1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate

  • Structure : Piperidine ring with stereochemical complexity (3R,6R configuration) and methyl/benzyl esters.
  • Formula: C₁₆H₂₁NO₄ (similar molecular weight to the target compound) .
  • Key Differences : The stereochemistry and saturated piperidine ring differentiate it from the planar, aromatic indole system.

Methyl 1-methyl-β-carboline-3-carboxylate

  • Structure : β-carboline core with a methyl ester and methyl substitution.
  • Synthesis : Oxidized from a tetrahydro-β-carboline precursor using potassium permanganate .
  • Key Differences : The β-carboline system (pyridoindole) has an additional nitrogen atom compared to indole, altering electronic and binding properties.

Structural and Functional Comparison Table

Compound Core Structure Substituents Key Functional Groups Synthesis Highlights
Target Compound Indole 1-Benzyl, 3-methyl, 6-methoxy Aromatic, esters Likely multi-step esterification
1-Benzyl 3-methyl dihydropyridine Dihydropyridine 1-Benzyl, 3-methyl, 4-hydroxy Hydroxyl, esters Aqueous/ether conditions
1-Boc Piperidine Piperidine 1-Boc, 3-methyl, 4-oxo Boc, ketone Boc₂O in methanol
Compound 91 Cycloheptane Diethyl esters, ketone, methyl-butyl Aldehyde, esters NMR-confirmed aldehyde proton
Piperidine derivative Piperidine (3R,6R) 1-Benzyl, 3-methyl, 6-methyl Stereochemistry Not specified
β-carboline derivative β-carboline 1-Methyl, 3-methyl ester Pyridoindole KMnO₄ oxidation

Biological Activity

Overview

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. The unique structure of this compound includes a benzyl group, a methyl group, and a methoxy group attached to an indole core, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Property Details
IUPAC Name 1-O-benzyl 3-O-methyl 6-methoxyindole-1,3-dicarboxylate
CAS Number 131424-26-5
Molecular Formula C19H17NO5
Molecular Weight 341.34 g/mol
Structure Chemical Structure

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various indole derivatives, this compound demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of approximately 16 µg/mL . The presence of the methoxy group is believed to enhance its antibacterial efficacy by increasing lipophilicity and facilitating membrane penetration.

Anticancer Properties

The potential anticancer activity of this compound has been investigated in various cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways, including those involved in cell proliferation and survival . The mechanism appears to involve the inhibition of certain enzymes that are critical for tumor growth.

Antiviral Effects

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. It has been noted for its ability to inhibit viral replication in vitro, although specific mechanisms remain to be fully elucidated. This activity may be linked to its interaction with viral proteins or host cell receptors.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, which modulates their activity.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Influence on Cellular Pathways : By affecting pathways related to apoptosis and immune response, this compound can alter cellular processes leading to enhanced therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

Compound Biological Activity Notes
Indole-3-acetic acid Plant hormone; growth regulatorSimilar structure; different biological role
Indole-2-carboxylic acid Antimicrobial; anticancerLacks methoxy group; different activity profile
Indole-3-carbinol Anticancer; anti-inflammatoryKnown for effects on estrogen metabolism

Case Studies and Research Findings

Several studies have highlighted the biological activities of indole derivatives similar to this compound:

  • Antimicrobial Screening : A study screened a library of indole derivatives and identified several compounds with potent anti-MRSA activity. The structural features that contributed to this activity were analyzed, indicating that halogen substitutions on the indole ring significantly enhance efficacy .
  • Cytotoxicity Evaluation : In vitro evaluations using human cell lines showed that while some derivatives exhibited cytotoxic effects at high concentrations, others like this compound maintained low toxicity levels while still exhibiting antimicrobial properties .

Q & A

Basic Synthesis and Purification

Q: What are the standard protocols for synthesizing 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate, and how are intermediates characterized? A: The compound is synthesized via multi-step routes involving indole ring functionalization. A representative method involves reacting substituted hydrazines with acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate, DMAD) to form the indole core, followed by benzylation and methoxy group introduction . Key intermediates are characterized using 1^1H/13^13C NMR and HPLC (>98% purity). For example, details the synthesis of dimethyl indole-2,3-dicarboxylate analogs using DMAD, with yields optimized under inert atmospheres.

Step Reagents/Conditions Key Intermediates Characterization
1DMAD, 4-benzyloxyphenylhydrazine, 80°C, 12hDimethyl 5-benzyloxyindole-2,3-dicarboxylateNMR, HPLC
2Benzyl bromide, K2_2CO3_3, DMF1-Benzyl intermediateTLC, 1^1H NMR

Advanced Synthetic Challenges

Q: How can researchers resolve low yields or byproduct formation during the methoxyindole carboxylation step? A: Competing side reactions (e.g., over-alkylation or ester hydrolysis) are mitigated by:

  • Temperature control : Maintaining reactions below 60°C to prevent decomposition .
  • Catalyst screening : Using phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .
  • Byproduct analysis : LC-MS identifies dimethoxy byproducts, requiring silica gel chromatography (ethyl acetate/petroleum ether) for purification .

Basic Analytical Characterization

Q: What analytical techniques are essential for confirming the structure of this compound? A: Core methods include:

  • NMR spectroscopy : 1^1H NMR (δ 3.8–4.2 ppm for ester groups; δ 6.5–7.4 ppm for indole protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>98%) .
  • Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 369.1) .

Advanced Analytical Challenges

Q: How can researchers address discrepancies in crystallographic data versus computational models? A: Single-crystal X-ray diffraction (SC-XRD) resolves structural ambiguities, such as ester group conformations. reports tetrafluoroborate salts of benzyl-substituted indoles with bond lengths validated against DFT calculations (mean Δ = 0.004 Å). For amorphous samples, solid-state NMR or Raman spectroscopy supplements SC-XRD .

Biological Applications (Basic)

Q: What preliminary assays are used to evaluate the bioactivity of this compound? A: Standard assays include:

  • Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases, leveraging the indole scaffold’s affinity for hydrophobic active sites .

Biological Applications (Advanced)

Q: How can structure-activity relationship (SAR) studies optimize this compound for anticancer targets? A: SAR strategies involve:

  • Functional group modulation : Replacing the methoxy group with halogens to enhance DNA intercalation .
  • In vitro models : Testing cytotoxicity in cancer cell lines (e.g., MCF-7) with IC50_{50} values correlated to substituent electronic profiles .

Mechanistic Studies

Q: What experimental/computational tools elucidate the reaction mechanism of indole carboxylation? A:

  • Kinetic studies : Monitoring reaction progress via in situ IR spectroscopy (C=O stretch at 1740 cm1^{-1}) .
  • DFT calculations : Modeling transition states to explain regioselectivity in benzylation (e.g., N1 vs. C3 substitution) .

Safety and Handling

Q: What safety protocols are critical when handling this compound? A: Per :

  • Storage : 0–6°C under argon to prevent ester hydrolysis .
  • PPE : Nitrile gloves and fume hoods required due to potential irritant properties .

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